

# Modzatinib: A Technical Guide to a Novel Dual ITK/JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Modzatinib** (also known as ATI-2138) is a novel, orally bioavailable, covalent inhibitor targeting both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3).[1][2][3] This dual inhibitory activity positions **Modzatinib** as a promising therapeutic candidate for a range of T-cell mediated autoimmune and inflammatory diseases. By simultaneously blocking two key signaling pathways in lymphocyte activation and proliferation, **Modzatinib** offers a targeted approach to immunomodulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and clinical development of **Modzatinib**.

# **Chemical Structure and Physicochemical Properties**

**Modzatinib** is a small molecule with the chemical formula C18H21F2N5O. Its chemical structure is presented below. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Modzatinib



| Property                       | Value                                                                                         | Source    |
|--------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                     | N-((1s,4s)-4-(5-fluoro-2-((4-fluorobenzyl)amino)pyrimidin-<br>4-ylamino)cyclohexyl)acrylamide | PubChem   |
| Molecular Formula              | C18H21F2N5O                                                                                   | PubChem   |
| Molecular Weight               | 361.4 g/mol                                                                                   | PubChem   |
| CAS Number                     | 2411407-25-3                                                                                  | ProbeChem |
| Topological Polar Surface Area | 98.2 Ų                                                                                        | PubChem   |
| Hydrogen Bond Donors           | 3                                                                                             | PubChem   |
| Hydrogen Bond Acceptors        | 6                                                                                             | PubChem   |
| LogP (predicted)               | 2.8                                                                                           | PubChem   |

# Mechanism of Action: Dual Inhibition of ITK and JAK3 Signaling

**Modzatinib** exerts its immunomodulatory effects by irreversibly inhibiting two key enzymes in lymphocyte signaling: ITK and JAK3.[4]

## Inhibition of ITK Signaling

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to downstream signaling cascades that result in T-cell activation, proliferation, and cytokine production. By covalently binding to ITK, **Modzatinib** blocks this signaling cascade, thereby dampening T-cell mediated immune responses.





Click to download full resolution via product page

## **Inhibition of JAK3 Signaling**

Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase that is predominantly expressed in hematopoietic cells and plays a critical role in cytokine signaling. JAK3 associates with the common gamma chain (yc) of cytokine receptors for interleukins such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in lymphocyte proliferation, differentiation, and survival. **Modzatinib**'s inhibition of JAK3 disrupts this JAK/STAT pathway, leading to a reduction in the biological effects of these key cytokines.





Click to download full resolution via product page



# **Potency and Selectivity**

**Modzatinib** has demonstrated potent inhibitory activity against its target kinases. The half-maximal inhibitory concentrations (IC50) are summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of Modzatinib

| Target                                | Assay Type  | IC50 (nM)    | Source |
|---------------------------------------|-------------|--------------|--------|
| ITK                                   | Biochemical | 0.18         | [5]    |
| TXK                                   | Biochemical | 0.83         | [5]    |
| JAK3                                  | Biochemical | 0.52         | [5]    |
| JAK1                                  | Biochemical | >2200        | [5]    |
| JAK2                                  | Biochemical | >2200        | [5]    |
| Tyk2                                  | Biochemical | >2200        | [5]    |
| IL-2-stimulated STAT5 phosphorylation | Human PBMCs | 47 (average) | [5]    |

# **Experimental Protocols Kinase Inhibition Assays**

A common method to determine the biochemical potency of kinase inhibitors is the Caliper mobility shift assay.





Click to download full resolution via product page

#### Protocol:

 Reagent Preparation: Recombinant ITK or JAK3 enzyme, a fluorescently labeled peptide substrate, ATP, and serial dilutions of **Modzatinib** are prepared in an appropriate assay buffer.

### Foundational & Exploratory





- Reaction Initiation: The kinase reaction is initiated by adding the ATP solution to the enzyme/substrate/inhibitor mixture in a microplate.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent like EDTA.
- Analysis: The reaction products (phosphorylated and unphosphorylated substrate) are separated and quantified using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The ratio of phosphorylated to unphosphorylated substrate is used to determine the percentage of kinase inhibition.
- Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

This assay measures the ability of **Modzatinib** to inhibit the phosphorylation of PLC-γ1 in a cellular context.

#### Protocol:

- Cell Culture and Stimulation: A suitable T-cell line (e.g., Jurkat) is cultured and then stimulated with an anti-CD3 antibody to activate the TCR signaling pathway. Cells are preincubated with varying concentrations of Modzatinib before stimulation.
- Cell Lysis: After stimulation, the cells are lysed to release cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated PLC-y1 (pPLC-y1). A second primary antibody against total PLC-y1 or a



housekeeping protein (e.g., GAPDH) is used as a loading control.

- Detection: The primary antibodies are detected using a horseradish peroxidase (HRP)conjugated secondary antibody and a chemiluminescent substrate.
- Data Analysis: The band intensities are quantified using densitometry. The ratio of pPLC-γ1
  to total PLC-γ1 (or the loading control) is calculated to determine the extent of inhibition by
  Modzatinib.

This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of JAK3-mediated STAT5 phosphorylation in cells.[6][7][8]

#### Protocol:

- Cell Culture and Stimulation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and stimulated with Interleukin-2 (IL-2) to activate the JAK3/STAT5 pathway. Cells are pre-treated with different concentrations of Modzatinib.[2]
- Cell Lysis: Following stimulation, the cells are lysed.
- ELISA: A sandwich ELISA is performed using a plate pre-coated with a capture antibody for total STAT5. The cell lysates are added to the wells. A detection antibody specific for phosphorylated STAT5 (pSTAT5), conjugated to an enzyme like HRP, is then added.
- Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
- Data Analysis: The signal intensity, which is proportional to the amount of pSTAT5, is used to determine the inhibitory effect of **Modzatinib**, and an IC50 value is calculated.

# **Clinical Development**

**Modzatinib** (ATI-2138) is currently being investigated in clinical trials for the treatment of atopic dermatitis.

## Phase 2a Trial in Atopic Dermatitis (NCT06585202)



A Phase 2a, open-label, single-arm study was conducted to evaluate the safety, tolerability, pharmacokinetics, efficacy, and pharmacodynamics of **Modzatinib** in adult participants with moderate to severe atopic dermatitis.[9][10]

Table 3: Overview of the Phase 2a Clinical Trial (NCT06585202)

| Parameter              | Details                                                                                                                                                                                                                                    |  |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Title            | A Phase 2a Open-label Study to Investigate the<br>Safety, Tolerability, Pharmacokinetics, Efficacy,<br>and Pharmacodynamics of ATI-2138<br>Administered Over 12 Weeks in Participants<br>With Moderate to Severe Atopic Dermatitis         |  |
| Condition              | Atopic Dermatitis                                                                                                                                                                                                                          |  |
| Intervention           | ATI-2138 10mg administered twice daily (BID) for 12 weeks[11]                                                                                                                                                                              |  |
| Primary Endpoints      | Safety and tolerability parameters[12]                                                                                                                                                                                                     |  |
| Secondary Endpoints    | - Eczema Area and Severity Index (EASI) response (EASI-50, EASI-75, EASI-90)[12] - Validated Investigator Global Assessment (vIGA) response[12] - Body Surface Area (BSA) response[12] - Peak Pruritus Numerical Rating Scale (PP-NRS)[11] |  |
| Key Inclusion Criteria | - Male or non-pregnant, non-nursing female patients aged 18 to 60 years At least a 1-year history of moderate or severe atopic dermatitis.  [9]                                                                                            |  |
| Key Exclusion Criteria | - Prior exposure to systemic JAK or TYK inhibitors.[9] - Unstable course of atopic dermatitis.[9] - Refractory atopic dermatitis requiring frequent hospitalizations.[9]                                                                   |  |

Summary of Results: Top-line results from this trial indicated that **Modzatinib** was well-tolerated and achieved its primary and key secondary endpoints. The study showed a mean



improvement in the EASI score of 60.5% at week 12.

### Conclusion

**Modzatinib** is a promising dual inhibitor of ITK and JAK3 with a well-defined mechanism of action and demonstrated potency in preclinical and clinical settings. Its ability to target two distinct and critical pathways in T-cell function suggests its potential as a valuable therapeutic agent for a variety of autoimmune and inflammatory disorders. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in various patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Nasdaq [nasdaq.com]
- 2. New Publication Highlights Unique Properties of ATI-2138, a Potent and Selective Inhibitor of ITK and JAK3 | Aclaris Therapeutics, Inc. [investor.aclaristx.com]
- 3. Aclaris Therapeutics Announces Late-Breaking Abstract and Oral Presentation On ATI-2138 Phase 2a Results at the 2025 European Academy of Dermatology and Venereology (EADV) Congress - BioSpace [biospace.com]
- 4. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATI-2138 shows robust efficacy in autoimmune disease models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing)
   DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]



- 11. Aclaris Therapeutics Announces Positive Top-Line Results [globenewswire.com]
- 12. Aclaris doses first subject in Phase IIa atopic dermatitis trial [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Modzatinib: A Technical Guide to a Novel Dual ITK/JAK3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610401#modzatinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com